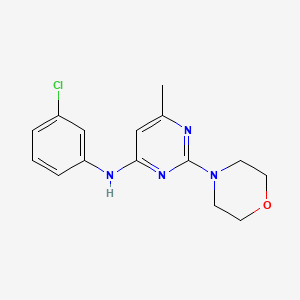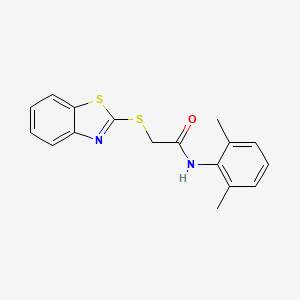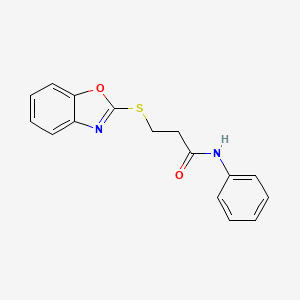![molecular formula C16H19NO5 B5601479 methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B5601479.png)
methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. This detailed analysis covers its synthesis, molecular structure, chemical reactions, and properties, excluding its drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of derivatives similar to this compound involves complex chemical reactions that often aim to enhance certain pharmacological activities. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, showing significant anti-acetylcholinesterase activity, indicating the critical role of substituents in enhancing activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine, have been determined by X-ray diffraction analysis. These structures exhibit significant conformational flexibility, allowing for an extensive network of intramolecular and intermolecular hydrogen bonds, which influence the packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The reactivity of related piperidine derivatives under various conditions can lead to the formation of novel compounds with potential biological activities. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents can yield 4H-pyrano[3,2-c]pyridines, demonstrating the versatility of piperidine derivatives in chemical synthesis (Mekheimer et al., 1997).
科学的研究の応用
Acetylcholinesterase Inhibitors
- Piperidine derivatives, including those related to methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate, have been studied for their anti-acetylcholinesterase (anti-AChE) activity. These compounds are of interest due to their potential applications in treating conditions like Alzheimer's disease, where AChE inhibitors can help increase acetylcholine levels, potentially improving cognitive functions. For example, certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown significant anti-AChE activity, suggesting their potential utility as therapeutic agents against dementia (Sugimoto et al., 1990).
Antioxidant and Antimicrobial Activities
- Novel piperidine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their biological activities. Some of these compounds have demonstrated promising antioxidant and antimicrobial properties, indicating their potential in pharmaceutical and biomedical applications. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been found to exhibit significant antioxidant and antimicrobial activities, highlighting the versatility of piperidine derivatives in developing new therapeutic agents (Harini et al., 2014).
Chemical Synthesis and Reactivity
- Research into the synthesis and reactivity of compounds related to this compound contributes to the broader understanding of chemical properties and potential applications of piperidine derivatives. For example, studies on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors have provided insights into the design of more potent and selective therapeutic agents (Sugimoto et al., 1992).
将来の方向性
特性
IUPAC Name |
methyl 1-(4-acetyloxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-11(18)22-14-5-3-12(4-6-14)15(19)17-9-7-13(8-10-17)16(20)21-2/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEHZAIVBBLORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601411.png)
![5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5601414.png)


![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5601427.png)


![dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5601440.png)
![1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5601449.png)
![2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5601457.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B5601465.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5601473.png)
